

Application Notes and Protocols for BI-7273: In Vivo DMPK Parameters

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Compound of Interest

Compound Name: BI-7273

Cat. No.: B606094

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These application notes provide a summary of the in vivo drug metabolism and pharmacokinetic (DMPK) parameters of **BI-7273**, a potent and selective dual inhibitor of the bromodomains of BRD7 and BRD9. Detailed protocols for representative in vivo pharmacokinetic studies and diagrams of relevant signaling pathways are included to guide researchers in their experimental design.

Overview of BI-7273

BI-7273 is a valuable chemical probe for studying the biological functions of BRD7 and BRD9, which are components of the mammalian SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complex.^[1] It exhibits a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile, making it suitable for both in vitro and in vivo investigations.^[1] Notably, **BI-7273** demonstrates moderate to high absorptive permeability, moderate plasma clearance, and good oral bioavailability.^[1]

Quantitative In Vivo DMPK Data

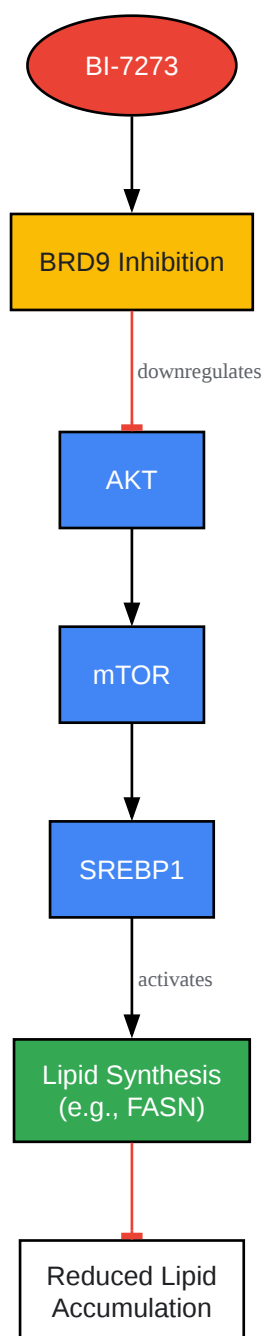
The following table summarizes the key in vivo pharmacokinetic parameters of **BI-7273** in mice.

Parameter	Route of Administration	Dose	Value	Units	Reference
Clearance	Intravenous (i.v.)	5 mg/kg	57	mL/min/kg	[2]
Volume of Distribution (steady state)	Intravenous (i.v.)	5 mg/kg	4.1	L/kg	[2]
Half-life ($T_{1/2}$)	Intravenous (i.v.)	5 mg/kg	1.3	hours	[2]
Maximum Concentration (C_{max})	Oral (p.o.)	10 mg/kg	0.8	μ M	[2]
Time to Maximum Concentration (T_{max})	Oral (p.o.)	10 mg/kg	0.3	hours	[2]
Area Under the Curve (AUC)	Oral (p.o.)	10 mg/kg	1.9	$h \cdot \mu$ M	[2]
Oral Bioavailability (F)	-	-	81	%	[2]

Signaling Pathways Involving BI-7273

BI-7273 exerts its effects by inhibiting the bromodomains of BRD7 and BRD9, key components of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression. Additionally, recent studies have shown that **BI-7273** can modulate lipid metabolism through the AKT/mTOR/SREBP1 signaling pathway.

Caption: Inhibition of BRD7 and BRD9 by **BI-7273** within the SWI/SNF complex.



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Caption: **BI-7273** reduces lipid accumulation via the AKT/mTOR/SREBP1 pathway.

Experimental Protocols

While the precise, detailed experimental protocol for the pharmacokinetic studies of **BI-7273** from the primary literature was not available in the searched databases, a representative

protocol for conducting such studies in mice is provided below. This protocol is based on established methodologies for determining the pharmacokinetic profiles of small molecules following intravenous and oral administration.[3][4]

Animals

- Species: Mouse (e.g., BALB/c or C57BL/6)
- Sex: Female
- Age: 8-12 weeks
- Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum, except for fasting prior to oral dosing.

Formulation Preparation

- Intravenous (i.v.) Formulation: Prepare a clear solution of **BI-7273** in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). The final concentration should be adjusted to deliver the desired dose in a low injection volume (e.g., 5-10 mL/kg).
- Oral (p.o.) Formulation: Prepare a suspension or solution of **BI-7273** in a vehicle appropriate for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose in water).

Dosing

- Acclimation: Allow animals to acclimate for at least one week before the study.
- Fasting: For oral dosing, fast the animals overnight (approximately 12 hours) with free access to water.
- Intravenous Administration: Administer the **BI-7273** formulation as a single bolus injection into a lateral tail vein.
- Oral Administration: Administer the **BI-7273** formulation by oral gavage using a suitable gavage needle.

Sample Collection

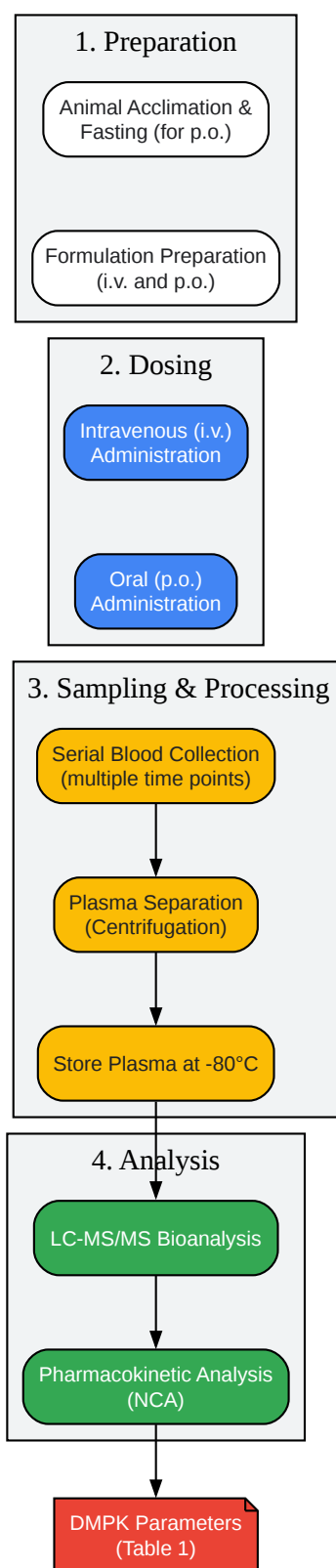
- Blood Sampling: Collect serial blood samples (approximately 30-50 μ L) at predetermined time points.
 - i.v. study time points (example): 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[3]
 - p.o. study time points (example): 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[3]
- Collection Method: Blood can be collected via the saphenous vein or by retro-orbital bleeding. Terminal blood collection can be performed via cardiac puncture.
- Anticoagulant: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
- Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
- Storage: Store plasma samples at -80°C until analysis.

Bioanalysis

- Method: Develop and validate a sensitive and specific analytical method for the quantification of **BI-7273** in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Sample Preparation: Perform protein precipitation from the plasma samples (e.g., by adding acetonitrile), followed by centrifugation to remove the precipitated proteins.
- Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of **BI-7273**.

Pharmacokinetic Analysis

- Software: Use non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.



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Caption: Experimental workflow for in vivo pharmacokinetic studies.

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